molecular formula C16H15N3O2 B499087 4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl isopropyl ether

4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl isopropyl ether

Cat. No.: B499087
M. Wt: 281.31g/mol
InChI Key: GDQFEHNDGJNMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Isopropoxybenzoyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl isopropyl ether typically involves the reaction of 4-isopropoxybenzoyl chloride with 1H-1,2,3-benzotriazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropoxybenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzotriazoles with various functional groups.

Scientific Research Applications

1-(4-Isopropoxybenzoyl)-1H-1,2,3-benzotriazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a corrosion inhibitor in various industrial applications, such as in cooling systems and pipelines.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl isopropyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(4-Methoxybenzoyl)-1H-1,2,3-benzotriazole
  • 1-(4-Ethoxybenzoyl)-1H-1,2,3-benzotriazole
  • 1-(4-Butoxybenzoyl)-1H-1,2,3-benzotriazole

Comparison: 1-(4-Isopropoxybenzoyl)-1H-1,2,3-benzotriazole is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31g/mol

IUPAC Name

benzotriazol-1-yl-(4-propan-2-yloxyphenyl)methanone

InChI

InChI=1S/C16H15N3O2/c1-11(2)21-13-9-7-12(8-10-13)16(20)19-15-6-4-3-5-14(15)17-18-19/h3-11H,1-2H3

InChI Key

GDQFEHNDGJNMBV-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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